molecular formula C8H9NO B8624047 2-Methyl-6-(oxiran-2-yl)pyridine CAS No. 91929-52-1

2-Methyl-6-(oxiran-2-yl)pyridine

Cat. No.: B8624047
CAS No.: 91929-52-1
M. Wt: 135.16 g/mol
InChI Key: SYPUSOJEWTYLPP-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Methyl-6-(oxiran-2-yl)pyridine (CAS: 91929-52-1) is a heterocyclic organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.163 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) moiety at the 6-position. Key physicochemical properties include:

  • Hydrogen bond acceptors: 2
  • Rotatable bonds: 1
  • Topological polar surface area: 25.4 Ų
  • LogP (XlogP3): 0.7 .

Properties

CAS No.

91929-52-1

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-methyl-6-(oxiran-2-yl)pyridine

InChI

InChI=1S/C8H9NO/c1-6-3-2-4-7(9-6)8-5-10-8/h2-4,8H,5H2,1H3

InChI Key

SYPUSOJEWTYLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-(oxiran-2-yl)pyridine has garnered attention for its potential biological activities, particularly as:

  • Antiviral Agents : Preliminary studies indicate that the compound may exhibit antiviral properties, making it a candidate for drug development against viral infections.
  • Anticancer Agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation, specifically against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cells . The oxirane group is believed to play a crucial role in its mechanism of action by forming reactive intermediates that interact with cellular macromolecules.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of more complex molecules. Key reactions include:

  • Ring-opening Reactions : The oxirane ring can undergo ring-opening reactions under acidic or basic conditions, leading to various functionalized products.
  • Substitution Reactions : Nucleophilic and electrophilic substitutions can occur at different positions on the pyridine ring, enabling the synthesis of diverse derivatives.

Industrial Applications

In addition to its medicinal uses, 2-Methyl-6-(oxiran-2-yl)pyridine finds applications in materials science:

  • Polymer Development : The compound is utilized in the formulation of new materials, particularly polymers with specific properties due to its reactive oxirane group.
  • Coatings and Adhesives : Its unique chemical structure allows it to be incorporated into coatings and adhesives, enhancing their performance characteristics.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and applications of 2-Methyl-6-(oxiran-2-yl)pyridine compared to related compounds:

Compound NameStructure FeaturesUnique AspectsApplications
2-Methyl-6-(oxiran-2-yl)pyridinePyridine ring with oxiraneDual functionality enhances reactivityAntiviral, anticancer, organic synthesis
2-MethylpyridinePyridine ring with a methyl groupLacks oxirane functionality; less versatileSolvent, intermediate in organic synthesis
3-MethylpyridinePyridine ring with methyl at 3-positionSimilar reactivity but different positional effectsIntermediate in pharmaceuticals
OxiranecarbonitrilesContains an oxirane ringUsed in similar synthetic applications but lacks pyridineOrganic synthesis

Anticancer Activity Assessment

A study evaluated the anticancer activity of 2-Methyl-6-(oxiran-2-yl)pyridine derivatives against various cancer cell lines. Results indicated significant inhibition of cell growth in HepG2 cells, demonstrating the compound's potential as an anticancer agent .

Synthesis and Characterization

Research focused on synthesizing new derivatives of 2-Methyl-6-(oxiran-2-yl)pyridine through various chemical pathways. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of these derivatives, which were then screened for biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Neuropharmacology

2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
  • Structure : Pyridine ring with a methyl group at C2 and a phenylethynyl group at C4.
  • Molecular weight : 199.24 g/mol.
  • Pharmacology: mGluR5 antagonist: MPEP selectively inhibits metabotropic glutamate receptor subtype 5 (mGluR5), blocking agonist-induced phosphoinositide hydrolysis . NMDA receptor modulation: At higher concentrations, MPEP also antagonizes NMDA receptors, contributing to neuroprotection against traumatic brain injury (TBI) and excitotoxicity .
(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893)
  • Structure : Similar to MPEP but with a styryl (phenylethenyl) substituent.
  • Molecular weight : 201.25 g/mol.
  • Pharmacology: mGluR5 antagonist: Inhibits mGluR5 with an IC₅₀ of 0.29 µM, showing noncompetitive antagonism . NMDA receptor interaction: Like MPEP, it reduces NMDA-mediated excitotoxicity at higher doses . Neuroprotection: Demonstrates efficacy in cortical neuronal cultures and TBI models .

Key Differences :

Parameter MPEP SIB-1893
Substituent Phenylethynyl Styryl
IC₅₀ (mGluR5) 0.37 µM 0.29 µM
NMDA Receptor Effect Potent at high doses Moderate
Therapeutic Use TBI, cognitive deficits TBI, HIV neuroprotection

Catalytic and Industrial Analogues

Perhydro 2-methyl-6-(n-methylbenzyl)pyridine
  • Structure : Fully hydrogenated pyridine derivative with a methylbenzyl group.
  • Application : Used as a liquid organic hydrogen carrier (LOHC) in catalytic dehydrogenation. Exhibits high activity (~90% conversion) at 230°C with Pd-Al₂O₃ catalysts .
2-Methyl-6-(pyrrolidin-2-yl)pyridine
  • Structure : Pyridine with a pyrrolidine ring at C5.
  • Molecular weight : 162.23 g/mol.
  • Properties: Potential ligand in coordination chemistry due to the pyrrolidine nitrogen .
2-Methyl-6-vinylpyridine
  • Structure : Vinyl substituent at C6.
  • Reactivity : Undergoes polymerization or copolymerization (e.g., with styrene) for materials science applications .
4-Iodo-2-methoxy-6-methylpyridine
  • Structure : Halogenated and methoxylated derivative.
  • Use : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

Mechanistic and Functional Insights

Neuroprotective Mechanisms

  • mGluR5 vs. NMDA Receptor Antagonism :
    MPEP and SIB-1893 primarily target mGluR5 but exhibit off-target NMDA receptor inhibition at neuroprotective concentrations (>10 µM), complicating mechanistic interpretations .
  • Therapeutic Window :
    MPEP improves motor recovery in rats at 20 mg/kg (intracerebroventricular) without significant toxicity .

Catalytic Performance

  • Hydrogen Release: Perhydro 2-methyl-6-(n-methylbenzyl)pyridine demonstrates superior dehydrogenation efficiency compared to decahydroquinoline, achieving >90% conversion under optimized conditions .

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